molecular formula C14H17N5O2S4 B2564181 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 688353-22-2

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2564181
CAS No.: 688353-22-2
M. Wt: 415.56
InChI Key: YISZBWFFDKUTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with a complex structure . It is related to a class of compounds known as thieno[3,2-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .

Scientific Research Applications

Glutaminase Inhibition

A study by Shukla et al. (2012) explored the design and synthesis of analogs similar to the given compound, focusing on their role as glutaminase inhibitors. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been evaluated for their potential in inhibiting kidney-type glutaminase (GLS), an enzyme important in various therapeutic contexts. Their research indicated that some analogs retain the potency of BPTES and offer improved drug-like properties, such as better solubility, potentially beneficial for medical research applications (Shukla et al., 2012).

Insecticidal Properties

Fadda et al. (2017) investigated the insecticidal properties of compounds, including a precursor similar to the one , against the cotton leafworm, Spodoptera littoralis. The study synthesized various heterocycles incorporating a thiadiazole moiety, which demonstrated significant insecticidal activity. Such findings suggest the potential application of these compounds in agricultural pest control (Fadda et al., 2017).

Antimicrobial Activity

Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety, using a key intermediate that shares structural similarities with the compound . The synthesized products were evaluated as antimicrobial agents, showing promising results in this field. This suggests the potential utility of such compounds in developing new antimicrobial treatments (Bondock et al., 2008).

Antitumor Activity

Albratty et al. (2017) explored the synthesis of novel compounds including pyrimidine and thiophene derivatives, which are structurally related to the compound . They investigated these compounds for their antitumor activity, finding some promising inhibitory effects on various cell lines. This suggests a potential application in cancer research and treatment development (Albratty et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it could have biological activity, given its structural similarity to other biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S4/c1-4-22-14-18-17-12(25-14)16-9(20)6-23-13-15-8-5-7(2)24-10(8)11(21)19(13)3/h7H,4-6H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZBWFFDKUTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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